molecular formula C22H17BrN2O3 B11960325 4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate

4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate

Cat. No.: B11960325
M. Wt: 437.3 g/mol
InChI Key: QHTKBIKFDSKCCJ-ZVHZXABRSA-N
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Description

4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate is a complex organic compound that features a hydrazone linkage between a bromophenyl group and a methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate typically involves the condensation of 3-bromobenzoyl hydrazine with 4-formylphenyl 4-methylbenzoate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing cost-effective purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the bromophenyl group can participate in π-π stacking interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{2-[(3-chlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate
  • 4-[(E)-{2-[(3-fluorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate
  • 4-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate

Uniqueness

The uniqueness of 4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate lies in its bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets.

Properties

Molecular Formula

C22H17BrN2O3

Molecular Weight

437.3 g/mol

IUPAC Name

[4-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C22H17BrN2O3/c1-15-5-9-17(10-6-15)22(27)28-20-11-7-16(8-12-20)14-24-25-21(26)18-3-2-4-19(23)13-18/h2-14H,1H3,(H,25,26)/b24-14+

InChI Key

QHTKBIKFDSKCCJ-ZVHZXABRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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